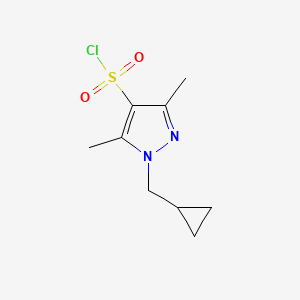

2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide

Overview

Description

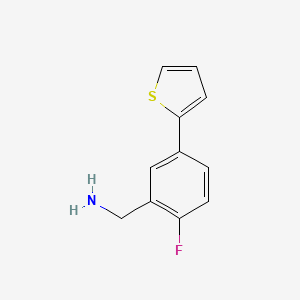

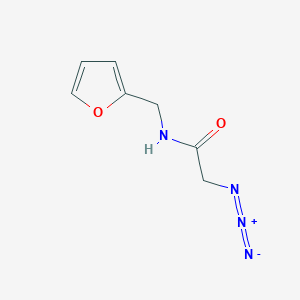

2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide is a compound that contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . It is a derivative of 2-aminothiazole, which is a precursor to sulfathiazole, a type of sulfa drug . This compound is used as a reactant in the synthesis of isoxazoline indolizine amides .

Synthesis Analysis

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide and its derivatives has been a subject of research in the field of medicinal chemistry . These compounds have been synthesized for their potential therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Molecular Structure Analysis

The molecular formula of 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide is C4H7F3N2O . Its molecular weight is 156.11 g/mol . The InChI string representation of its structure is InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-3(10)1-8/h1-2,8H2,(H,9,10) .

Chemical Reactions Analysis

2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide is a key intermediate in the synthesis of fluralaner, a new broad-spectrum veterinary insecticide . Flurellana is an isoxazoline insecticide, which acts by interfering with gamma-aminobutyric acid (GABA) gated chloride ion channels .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide include a molecular weight of 156.11 g/mol, a XLogP3-AA of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 2, an exact mass of 156.05104734 g/mol, a monoisotopic mass of 156.05104734 g/mol, a topological polar surface area of 55.1 Ų, a heavy atom count of 10, a formal charge of 0, and a complexity of 122 .

Scientific Research Applications

Role in Pesticide Development

Thiazole derivatives like 2-amino-N-(2,2,2-trifluoroethyl)acetamide play a critical role in the structure and function of pesticides such as fluralaner, which is highly effective against various parasites in animals .

Synthesis and Structural Analysis

Thiazole derivatives are used in synthesis and structural analysis studies. For example, they are involved in X-ray structure analysis via single-crystal X-ray diffraction to understand molecular interactions .

Analgesic and Anti-inflammatory Activities

Some thiazole compounds have shown significant analgesic and anti-inflammatory activities in scientific studies .

Antioxidant Activity

Aminothiazole derivatives have demonstrated antioxidant activity, showing an ability to inhibit radical formation in biochemical assays .

Antibacterial and Antioxidant Activities

Thiazole-based compounds have been studied for their in vitro antibacterial activity against pathogens like E. coli and for their antioxidant properties .

Future Directions

The future directions of research on 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide and its derivatives could involve further exploration of their therapeutic potential, given their wide range of reported biological activities . Additionally, more research could be conducted to better understand their mechanism of action and to optimize their synthesis for potential industrial applications .

properties

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O2S2/c6-5(7,8)2-11-15(12,13)3-1-10-4(9)14-3/h1,11H,2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWJRKPYEUCGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S(=O)(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)

![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)

![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)

![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)

![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)